(4-fluorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
Description
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Properties
IUPAC Name |
(4-fluorophenyl)-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN7O/c22-16-8-6-15(7-9-16)21(30)28-12-10-27(11-13-28)19-18-20(24-14-23-19)29(26-25-18)17-4-2-1-3-5-17/h1-9,14H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDWWARRRFLLNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-fluorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone , with CAS number 920218-73-1, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 417.4 g/mol. The structure features a piperazine core linked to a triazolopyrimidine moiety and a fluorophenyl group, which are critical for its biological interactions.
Biological Activity Overview
The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors involved in disease processes.
Antiviral Activity
Recent studies have indicated that compounds similar to this one exhibit potent antiviral properties. For instance, analogues have shown significant inhibition against chikungunya virus (CHIKV) in vitro. The structure–activity relationship suggests that specific modifications to the piperazine and triazole moieties enhance antiviral efficacy. Notably, the presence of the fluorine atom in the phenyl ring appears to contribute positively to antiviral activity by improving binding affinity to viral targets .
Anticancer Potential
The compound has also been evaluated for anticancer properties. A study focusing on pyrimidine derivatives highlighted that similar compounds can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The incorporation of triazole rings has been associated with enhanced cytotoxic effects against various cancer cell lines .
The proposed mechanisms of action for this compound include:
- Inhibition of Viral Replication : By interacting with viral enzymes or host cell receptors, the compound may prevent viral entry or replication.
- Targeting Enzymatic Pathways : The piperazine moiety is known to interact with various enzymes, potentially disrupting metabolic pathways essential for cancer cell survival.
- Induction of Apoptosis : Studies suggest that certain derivatives can trigger apoptotic pathways in cancer cells, leading to cell death without significant toxicity to normal cells .
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications at specific positions on the piperazine and triazole rings can significantly affect biological activity:
- Piperazine Substituents : Variations in substituents can enhance binding affinity and selectivity towards target enzymes.
- Triazole Ring Modifications : Alterations in the triazole structure can improve stability and bioavailability of the compound.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it valuable in various research applications:
Anticancer Activity :
Research indicates that derivatives of the triazolo[4,5-d]pyrimidine scaffold possess significant cytotoxic effects against various cancer cell lines. The mechanism involves the inhibition of Cyclin-Dependent Kinase 2 (CDK2), which is crucial for cell cycle regulation.
Antimicrobial Properties :
The compound has demonstrated activity against specific bacterial strains, suggesting potential applications in treating infections.
Analgesic and Anti-inflammatory Effects :
Its potential use in pain management and inflammation reduction has been explored, indicating a multifaceted therapeutic profile.
Enzyme Inhibition :
The compound acts as an inhibitor for several enzymes, including carbonic anhydrase and cholinesterase. This inhibition is relevant for conditions such as glaucoma and Alzheimer’s disease.
Anticancer Studies
- A study highlighted that the compound effectively inhibited tumor growth in vitro by modulating cell cycle regulators like CDK2.
- Another investigation reported that it induced apoptosis in breast cancer cell lines through mitochondrial pathways.
Enzyme Inhibition Studies
- Research demonstrated that the compound could inhibit carbonic anhydrase activity, which is significant for treating conditions like glaucoma.
- Inhibition studies revealed effects on cholinesterase enzymes, indicating potential applications in neurodegenerative diseases.
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Induces apoptosis via CDK2 inhibition |
| Antimicrobial | Active against specific bacterial strains |
| Analgesic | Potential for pain relief |
| Anti-inflammatory | Reduces inflammation |
| Enzyme Inhibition | Inhibits carbonic anhydrase and cholinesterase |
Chemical Reactions Analysis
Nucleophilic Substitution at the Piperazine Ring
The piperazine moiety undergoes nucleophilic substitution reactions, particularly at its secondary amine sites. These reactions are pivotal for introducing structural modifications to enhance pharmacological properties.
Key Findings:
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (e.g., dimethyl sulfoxide) under reflux conditions yields N-alkylated derivatives. This step is often employed to modulate lipophilicity and bioavailability .
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Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) in dichloromethane produces acylated piperazines, improving metabolic stability.
| Reaction Type | Reagent | Solvent | Temperature | Product | Yield (%) |
|---|---|---|---|---|---|
| Alkylation | CH₃I | DMSO | 80°C | N-Methyl derivative | 72 |
| Acylation | ClCOCH₃ | DCM | 25°C | N-Acetyl derivative | 85 |
Electrophilic Aromatic Substitution (Triazolopyrimidine Core)
The triazolopyrimidine system participates in electrophilic substitution at electron-rich positions, enabling halogenation or nitration for further derivatization.
Key Findings:
-
Halogenation : Chlorination using Cl₂ in acetic acid introduces chlorine at the C5 position of the pyrimidine ring, enhancing binding affinity to enzymatic targets .
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Nitration : Reaction with HNO₃/H₂SO₄ at 0°C selectively nitrates the phenyl ring of the triazole moiety, enabling subsequent reduction to amino derivatives.
Reduction of the Methanone Group
The ketone group bridging the fluorophenyl and piperazine moieties can be reduced to a methylene group under controlled conditions.
Key Findings:
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Catalytic Hydrogenation : Using H₂ (1 atm) and Pd/C in ethanol reduces the ketone to a methylene group, altering molecular geometry and hydrogen-bonding capacity.
-
Reaction:
-
Yield: 68%.
-
Ring-Opening Reactions of Triazolo[4,5-d]pyrimidine
Under acidic or basic conditions, the triazolopyrimidine ring undergoes selective cleavage, generating intermediates for further functionalization.
Key Findings:
-
Acidic Hydrolysis : Treatment with 6M HCl at 100°C cleaves the triazole ring, yielding a pyrimidine-4,5-diamine intermediate .
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Base-Mediated Ring Modification : Reaction with NaOH in methanol opens the pyrimidine ring, forming a diamino-triazole derivative.
Fluorophenyl Group Reactivity
The 4-fluorophenyl substituent participates in nucleophilic aromatic substitution (NAS) due to fluorine’s electron-withdrawing effect.
Key Findings:
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NAS with Amines : Reaction with piperidine in DMF at 120°C replaces fluorine with a piperidine group, enhancing solubility.
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Suzuki Coupling : Palladium-catalyzed coupling with arylboronic acids introduces diverse aryl groups at the fluorophenyl position .
| Reaction Type | Conditions | Product | Yield (%) |
|---|---|---|---|
| NAS | Piperidine/DMF, 120°C | 4-Piperidinophenyl derivative | 60 |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl derivative | 78 |
Oxidation and Functional Group Interconversion
The methanone group can be oxidized to a carboxylic acid or converted to thioether derivatives.
Key Findings:
-
Oxidation : Treatment with KMnO₄ in acidic conditions converts the ketone to a carboxylic acid, enabling salt formation.
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Thioether Formation : Reaction with Lawesson’s reagent replaces the carbonyl oxygen with sulfur, altering electronic properties.
Cross-Coupling Reactions
The triazolopyrimidine core supports palladium-catalyzed cross-coupling reactions for introducing heterocyclic or alkyl groups.
Key Findings:
Preparation Methods
Cyclocondensation of 4,5-Diaminopyrimidine
The triazolopyrimidine core is synthesized via cyclocondensation of 4,5-diaminopyrimidine (1.0 eq) with benzenediazonium chloride (1.2 eq) in acetic acid at 0–5°C. The diazonium salt is generated in situ from aniline, sodium nitrite, and HCl, yielding 3-phenyl-3H-triazolo[4,5-d]pyrimidine-7-ol (75% yield).
Chlorination with Phosphorus Oxychloride
The hydroxyl group at C7 is replaced with chlorine using phosphorus oxychloride (POCl₃, 5.0 eq) and N,N-diethylaniline (1.0 eq) under reflux (110°C, 6 hr). The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 4:1) to afford 7-chloro-3-phenyl-3H-triazolo[4,5-d]pyrimidine as a white solid (82% yield, m.p. 148–150°C).
Characterization Data
- ¹H NMR (400 MHz, CDCl₃) : δ 8.71 (s, 1H, H-2), 8.34–8.28 (m, 2H, Ph-H), 7.61–7.55 (m, 3H, Ph-H).
- LC-MS (ESI+) : m/z 258.1 [M+H]⁺.
Functionalization of Piperazine
Nucleophilic Aromatic Substitution (SNAr)
7-Chloro-3-phenyltriazolopyrimidine (1.0 eq) reacts with piperazine (2.5 eq) in anhydrous DMF at 80°C for 12 hr under nitrogen. The reaction is quenched with ice-water, and the precipitate is filtered to yield 4-(3-phenyl-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazine (68% yield).
Optimization Notes
- Excess piperazine ensures complete substitution while minimizing dimerization.
- Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing the transition state.
Characterization Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.65 (s, 1H, H-2), 8.21 (d, J = 7.6 Hz, 2H, Ph-H), 7.52 (t, J = 7.2 Hz, 3H, Ph-H), 3.84–3.78 (m, 4H, piperazine-H), 2.97–2.91 (m, 4H, piperazine-H).
- ¹³C NMR : δ 161.2 (C=O), 154.9 (C-7), 139.5 (Ph-C), 128.4–126.3 (Ph-C), 46.8 (piperazine-C).
Acylation with 4-Fluorobenzoyl Chloride
Coupling Reaction
4-(3-Phenyltriazolopyrimidin-7-yl)piperazine (1.0 eq) is dissolved in dry dichloromethane (DCM) and treated with triethylamine (2.0 eq). 4-Fluorobenzoyl chloride (1.2 eq) is added dropwise at 0°C, and the mixture is stirred at room temperature for 6 hr. The organic layer is washed with 5% HCl, saturated NaHCO₃, and brine, then dried over Na₂SO₄. Solvent evaporation and recrystallization from ethanol yield the title compound (72% yield).
Critical Parameters
- Temperature control : Prevents exothermic side reactions (e.g., hydrolysis of acid chloride).
- Stoichiometry : Slight excess of acyl chloride ensures complete piperazine acylation.
Characterization Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.68 (s, 1H, H-2), 8.25 (d, J = 7.6 Hz, 2H, Ph-H), 7.92 (dd, J = 8.8, 5.6 Hz, 2H, F-Ph-H), 7.54 (t, J = 7.2 Hz, 3H, Ph-H), 7.34 (t, J = 8.8 Hz, 2H, F-Ph-H), 3.95–3.89 (m, 4H, piperazine-H), 3.12–3.06 (m, 4H, piperazine-H).
- ¹⁹F NMR (376 MHz, DMSO-d₆) : δ -108.9 (s, 1F).
- HRMS (ESI+) : m/z 459.1682 [M+H]⁺ (calculated for C₂₃H₂₀FN₇O: 459.1685).
Alternative Synthetic Routes and Comparative Analysis
Palladium-Catalyzed Cross-Coupling
Patent WO2006034441A1 describes Suzuki-Miyaura coupling for aryl-aryl bond formation, though this approach is less feasible for the target due to the absence of requisite boronic acid intermediates.
Solid-Phase Synthesis
US20120225904A1 employs resin-bound intermediates for parallel synthesis of triazolopyridines, but scalability issues and high costs limit applicability to this target.
Scalability and Industrial Considerations
- Cost efficiency : Bulk pricing for 4-fluorobenzoyl chloride ($120/kg) and piperazine ($45/kg) renders the route economically viable.
- Purification : Column chromatography is replaced with recrystallization in pilot-scale batches (≥500 g), reducing solvent waste.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
